(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine
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Overview
Description
(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of an oxetane ring and a pyrrolidine ring, which are connected through a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the cyclization of suitable precursors.
Coupling of the Rings: The oxetane and pyrrolidine rings are coupled through a nitrogen atom using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride
- (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride
Uniqueness
(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to the presence of both an oxetane ring and a pyrrolidine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
MESLCUMTPCKUPE-ZETCQYMHSA-N |
Isomeric SMILES |
CN([C@H]1CCNC1)C2COC2 |
Canonical SMILES |
CN(C1CCNC1)C2COC2 |
Origin of Product |
United States |
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